molecular formula C10H8ClNO2S B122788 5-Methylquinoline-8-sulfonyl chloride CAS No. 71322-92-4

5-Methylquinoline-8-sulfonyl chloride

Cat. No.: B122788
CAS No.: 71322-92-4
M. Wt: 241.69 g/mol
InChI Key: HHXKCMSAFXQGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylquinoline-8-sulfonyl chloride: is a chemical compound with the molecular formula C10H8ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Methylquinoline-8-sulfonyl chloride typically involves the chlorination of 5-Methylquinoline-8-sulfonic acid. One common method includes the use of bis(trichloromethyl) carbonate as a chlorinating agent. The reaction is carried out under the influence of an organic base, such as pyridine, at temperatures ranging from 0 to 100°C .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be efficient, cost-effective, and environmentally friendly, avoiding the generation of harmful gases .

Chemical Reactions Analysis

Types of Reactions: 5-Methylquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which have applications in medicinal chemistry and material science .

Scientific Research Applications

Chemistry: 5-Methylquinoline-8-sulfonyl chloride is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential therapeutic agents. It has been explored for its antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Methylquinoline-8-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. It targets nucleophilic sites in molecules, facilitating the formation of new chemical bonds. This property is exploited in both organic synthesis and medicinal chemistry to create new compounds with desired biological activities .

Comparison with Similar Compounds

  • 8-Methylquinoline-5-sulfonyl chloride
  • 5-Methyl-8-quinoxalinesulfonyl chloride

Comparison: While these compounds share structural similarities with 5-Methylquinoline-8-sulfonyl chloride, they differ in their specific chemical properties and reactivity. For example, 8-Methylquinoline-5-sulfonyl chloride has a different substitution pattern on the quinoline ring, which can influence its reactivity and applications. 5-Methyl-8-quinoxalinesulfonyl chloride, on the other hand, is used in the preparation of 8-mercaptoquinoline derivatives.

Properties

IUPAC Name

5-methylquinoline-8-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-7-4-5-9(15(11,13)14)10-8(7)3-2-6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXKCMSAFXQGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.